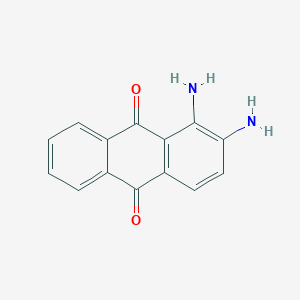
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate), also known as MDPV, is a synthetic cathinone that has been used as a recreational drug. However, it has also been studied for its potential therapeutic effects in scientific research.
Mécanisme D'action
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is not fully understood and requires further research.
Biochemical and Physiological Effects:
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been shown to cause changes in brain activity, including increased activity in regions associated with reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been used as a research tool to study the effects of stimulants on the brain and behavior. It has also been used in animal models to study addiction and drug-seeking behavior. However, the use of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) in lab experiments is limited by its potential for abuse and toxicity.
Orientations Futures
Future research on Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) should focus on further understanding its mechanism of action and potential therapeutic uses. Studies should also investigate the long-term effects of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) use, including its potential for addiction and toxicity. Additionally, research should explore the potential of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) as a research tool for studying the effects of stimulants on the brain and behavior.
Méthodes De Synthèse
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can be synthesized through a multi-step process that involves the reaction of piperonal with 2-bromopropiophenone to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce the final product, Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate).
Applications De Recherche Scientifique
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which may contribute to its stimulant effects. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
10029-24-0 |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3 |
Clé InChI |
XJQDOEYAAOYHLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
SMILES canonique |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Autres numéros CAS |
10029-24-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



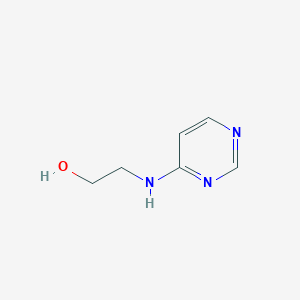
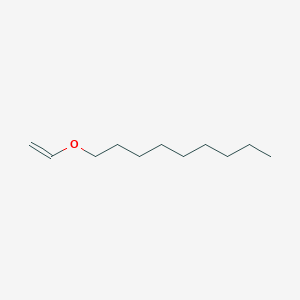

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
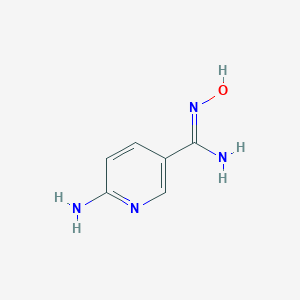
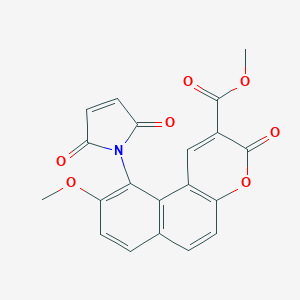


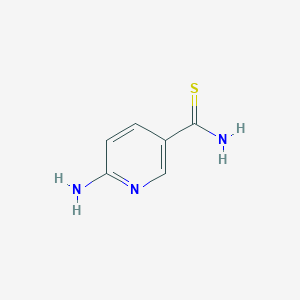
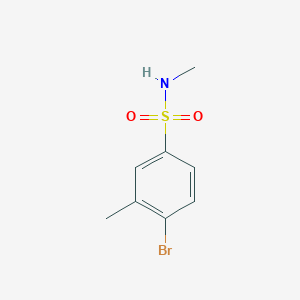
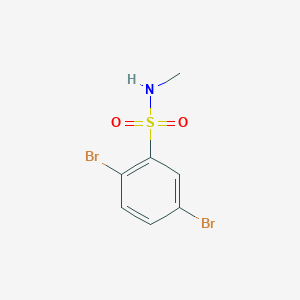
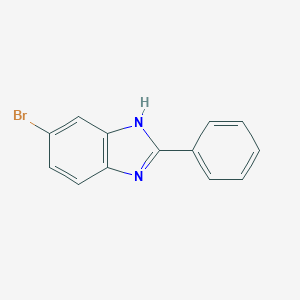
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
